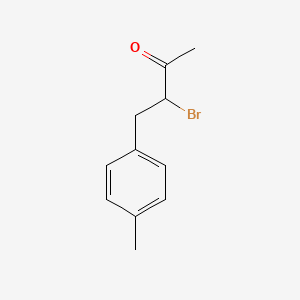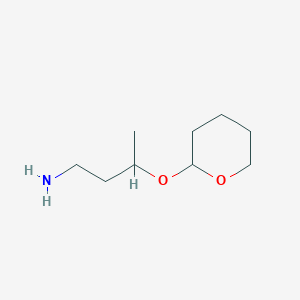
4-Cyclobutylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclobutylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a benzene ring with a cyclobutyl substituent. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylbenzene-1-sulfonamide typically involves the reaction of cyclobutylbenzene with sulfonyl chloride in the presence of a base. The general reaction can be represented as follows: [ \text{Cyclobutylbenzene} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} ] Common bases used in this reaction include pyridine or triethylamine, which facilitate the nucleophilic attack of the amine on the sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of sulfonamides often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the final product while minimizing waste generation .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclobutylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Cyclobutylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Cyclobutylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .
Comparación Con Compuestos Similares
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacks the cyclobutyl group.
Sulfamethoxazole: Another sulfonamide used as an antibacterial agent, differing in its substituent groups.
Uniqueness: 4-Cyclobutylbenzene-1-sulfonamide is unique due to its cyclobutyl substituent, which imparts distinct chemical properties and potential biological activities compared to other sulfonamides .
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
4-cyclobutylbenzenesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c11-14(12,13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H2,11,12,13) |
Clave InChI |
YIZRQKWUUMRZPE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide](/img/structure/B13194987.png)

![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)







![4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)
![1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13195044.png)
![3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile](/img/structure/B13195045.png)

